2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol
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Overview
Description
2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorine atom at the 2’ position and a hydroxyl group at the 1 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 2-chlorobiphenyl under specific conditions to introduce the hydroxyl group at the desired position. The reaction typically requires a palladium catalyst and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a fully hydrogenated biphenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1-one.
Reduction: Formation of 3,4-dihydro-[1,1’-biphenyl]-1-ol.
Substitution: Formation of 2’-Amino-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol or 2’-Thio-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,4-Dihydro-[1,1’-biphenyl]-1-ol: Lacks the chlorine atom, resulting in different chemical and biological properties.
2’-Amino-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Biological Activity
2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol, a compound with the CAS number 1599155-96-0, has garnered attention in chemical and biological research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C₁₂H₁₃ClO
- Molar Mass : 208.68402 g/mol
The compound features a biphenyl structure with a hydroxyl group and a chlorine substituent, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Weight | 208.68402 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
These properties are crucial for understanding the compound's behavior in biological systems.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various chlorinated biphenyl derivatives. While specific data on this compound is limited, related compounds have shown promising results against various pathogens. For example, chlorinated biphenyls have been noted for their efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential antimicrobial applications for similar structures .
Cytotoxicity and Anti-Proliferative Effects
Research into the cytotoxic effects of biphenyl derivatives indicates that modifications to the biphenyl structure can lead to significant variations in biological activity. Compounds with similar structural motifs have demonstrated anti-proliferative effects in cancer cell lines, suggesting that this compound may also exhibit such properties. For instance, studies on related compounds have reported IC50 values indicating effective inhibition of cell growth in various cancer types .
The mechanisms by which chlorinated biphenyls exert their biological effects often involve interaction with cellular pathways related to oxidative stress and inflammation. For example, some studies highlight how these compounds can modulate cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. The inhibition of COX-2 has been linked to reduced inflammation and potential therapeutic benefits in conditions like arthritis .
Case Study 1: Antimicrobial Efficacy
A study focusing on chlorinated phenolic compounds evaluated their effectiveness against Gram-positive and Gram-negative bacteria. Although specific data for this compound was not provided, the results indicated that similar compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus .
Case Study 2: Anti-Cancer Activity
In another investigation into structurally related biphenyl compounds, researchers found that certain derivatives could inhibit proliferation in human cancer cell lines by inducing apoptosis. The study reported that compounds with hydroxyl groups significantly enhanced anti-cancer activity compared to their non-hydroxylated counterparts . This suggests that this compound may similarly influence cancer cell viability.
Properties
Molecular Formula |
C12H13ClO |
---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H13ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-4,6-8,14H,1,5,9H2 |
InChI Key |
ZTCSTMYEJLICMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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